Tert-butyl 4-methylpiperidine-3-carboxylate
Overview
Description
Tert-butyl 4-methylpiperidine-3-carboxylate is a chemical compound with the CAS Number: 1936339-39-7 . It has a molecular weight of 199.29 and its IUPAC name is this compound . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO2/c1-8-5-6-12-7-9 (8)10 (13)14-11 (2,3)4/h8-9,12H,5-7H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 199.29 . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require specific experimental measurements or predictions from computational chemistry.Scientific Research Applications
Intermediate in Jak3 Inhibitor Synthesis
Tert-butyl 4-methylpiperidine-3-carboxylate serves as an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis process for this compound involves starting from 4-methylpyridinium, going through a series of reactions including SN2 substitution, borohydride reduction, oxidation, and acylation, resulting in a high total yield of 80.2% (Chen Xin-zhi, 2011).
Anticancer Drug Intermediate
It is also an important intermediate for small molecule anticancer drugs. A rapid and high-yield synthetic method has been established for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, showcasing its utility in the development of PI3K/AKT/mTOR pathway inhibitors, a critical target for cancer therapeutics (Binliang Zhang et al., 2018).
Stereochemistry Research
Research into stereochemistry utilized this compound derivatives for stereoselective syntheses, demonstrating its relevance in creating compounds with specific spatial configurations, important for the efficacy and safety of pharmaceuticals (V. Boev et al., 2015).
Metal-free Organic Synthesis
The compound finds application in metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, highlighting a sustainable approach to synthesizing bioactive compounds. This method emphasizes the role of tert-butyl carbazate as an eco-friendly ester source in the efficient preparation of quinoxaline-3-carbonyl compounds (Long-Yong Xie et al., 2019).
Chiral Auxiliary in Organic Synthesis
Lastly, it's used in the synthesis and application of a new chiral auxiliary, showcasing its versatility in enhancing the selectivity of synthetic reactions. This application is crucial for the production of enantiomerically pure compounds, a key factor in drug synthesis and development (A. Studer et al., 1995).
Safety and Hazards
This compound has been classified as dangerous, with hazard statements including H315, H318, and H335 . These codes indicate that it can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
tert-butyl 4-methylpiperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8-5-6-12-7-9(8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOXNEUUDLBZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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